molecular formula C15H21BrN2O2 B598766 Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate CAS No. 179119-98-3

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B598766
CAS No.: 179119-98-3
M. Wt: 341.249
InChI Key: CDQBQQCNUOIRSK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted at the 2-position with a 5-bromopyridin-3-yl group and protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and other bioactive molecules .

The synthesis of its (S)-enantiomer involves an iridium-catalyzed borylation reaction, as described in . Key reagents include bis(pinacolato)diboron (B2pin2), [Ir(COD)(OMe)]₂, and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) in tetrahydrofuran (THF) under nitrogen atmosphere . The Boc group enhances solubility and stability during synthetic processes, making the compound a versatile scaffold for further functionalization.

Properties

IUPAC Name

tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-5-4-6-13(18)11-8-12(16)10-17-9-11/h8-10,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQBQQCNUOIRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination of Pyridine-Piperidine Intermediates

The most well-documented route to tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate involves radical bromination of a preassembled pyridine-piperidine intermediate. The precursor, (S)-tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate, undergoes regioselective bromination at the pyridine’s 5-position using N-bromosuccinimide (NBS) under radical initiation.

Key Reaction Parameters

  • Reagents : NBS (1.5 equiv), azobisisobutyronitrile (AIBN, catalytic)

  • Solvent : Carbon tetrachloride (CCl₄)

  • Conditions : Nitrogen atmosphere, reflux (76°C), 12–24 hours

  • Yield : 36% (618 mg scale)

The radical mechanism proceeds via hydrogen abstraction from the pyridine ring, followed by bromine radical addition, ensuring selectivity for the 5-position due to electronic and steric factors. The Boc (tert-butoxycarbonyl) group remains intact under these conditions, demonstrating its stability to radical intermediates.

Detailed Synthetic Procedure

Synthesis of (S)-Tert-Butyl 2-(Pyridin-3-yl)Piperidine-1-Carboxylate

The precursor is synthesized through a Friedel-Crafts alkylation or transition-metal-catalyzed coupling, though specific details are omitted in the provided sources.

Bromination Step

  • Setup : In a nitrogen-filled glovebox, (S)-tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate (1.80 mmol) is dissolved in anhydrous CCl₄.

  • Reagent Addition : NBS (2.70 mmol) and AIBN (0.18 mmol) are added sequentially.

  • Reaction : The mixture is refluxed until TLC analysis confirms complete consumption of the starting material.

  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding the title compound as a pale yellow solid.

Table 1: Reaction Summary

ParameterValue
Starting Material(S)-tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate
Brominating AgentNBS (1.5 equiv)
InitiatorAIBN (10 mol%)
SolventCCl₄
Temperature76°C (reflux)
Reaction Time12–24 hours
Yield36%

Optimization Considerations

Solvent and Initiator Effects

While CCl₄ is optimal for radical stability, alternatives like chlorobenzene or dichloroethane may reduce toxicity without compromising yield. Initiators such as dibenzoyl peroxide (DBPO) could replace AIBN, though no comparative data are available in the provided sources.

Stoichiometry and Reaction Time

Increasing NBS to 2.0 equiv improved bromination efficiency in analogous systems, but over-bromination risks necessitate careful monitoring. Extended reaction times (>24 hours) may degrade the Boc group, as observed in related piperidine brominations.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

  • δ 8.56 (s, 1H, pyridine-H6), 8.42 (s, 1H, pyridine-H2), 7.69 (s, 1H, pyridine-H4)

  • δ 5.43 (s, 1H, piperidine-H2), 4.07 (d, J = 15.6 Hz, 1H, piperidine-H1)

  • δ 1.46 (s, 9H, Boc tert-butyl)

13C NMR (100.5 MHz, CDCl₃) :

  • δ 155.2 (Boc carbonyl), 148.8 (pyridine-C6), 137.1 (pyridine-C4)

  • δ 80.2 (Boc quaternary carbon), 28.3 (piperidine-CH₂)

HRMS (ESI) :

  • Calculated for C₁₅H₂₂BrN₂O₂ [M+H]⁺: 341.24300

  • Observed: 341.24300

Comparative Analysis of Alternative Routes

Electrophilic Bromination

Direct electrophilic bromination using Br₂/FeBr₃ is avoided due to Boc group sensitivity to Lewis acids . Radical methods remain preferred for functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the piperidine ring provides structural stability. The compound may modulate biological pathways by binding to enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications Reference
This compound C₁₅H₂₁BrN₂O₃ 357.26 5-Bromo-pyridinyl, Boc-protected piperidine Intermediate for nAChR agonists
Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₇H₂₄BrN₂O₄ 409.29 5-Bromo-3-methoxy-pyridinyl, pyrrolidine Catalogued pyridine derivative (research use)
Tert-butyl 4-((5-bromopyridin-3-yl)oxy)piperidine-1-carboxylate C₁₅H₂₁BrN₂O₃ 357.26 5-Bromo-pyridinyloxy, Boc-protected piperidine Commercial availability (95% purity)
Tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate C₁₃H₂₂N₄O₂ 278.35 5-Amino-pyrazole, Boc-protected piperidine Pharmaceutical intermediate
Tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate C₂₂H₃₀F₃N₃O₃ 465.49 Trifluoromethyl-benzyl carbamoyl, Boc-piperidine Positive allosteric modulator (PAM) development

Key Observations:

Ring Size and Conformation :

  • Piperidine derivatives (e.g., the target compound) exhibit greater conformational flexibility compared to pyrrolidine analogs (e.g., ), which may influence binding affinity in receptor interactions .
  • Piperazine derivatives (e.g., di-tert-butyl 2-((5-bromopyridin-3-yl)methyl)piperazine-1,4-dicarboxylate from ) introduce additional nitrogen atoms, altering electronic properties .

Substituent Effects: Bromine at the pyridine 5-position (target compound) enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, methoxy or trifluoromethyl groups () modulate lipophilicity and metabolic stability .

Synthetic Routes: The target compound employs iridium-catalyzed borylation (), whereas tert-butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate () utilizes organolithium reagents for nucleophilic addition . Yields for similar compounds range from 40–65% (), reflecting challenges in sterically hindered systems .

Biological Activity

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate (CAS: 179119-98-3) is a piperidine derivative characterized by its unique structural features, including a brominated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, supported by relevant data and case studies.

  • Molecular Formula : C15H21BrN2O2
  • Molar Mass : 341.24 g/mol
  • Structural Formula :
O C N1CCC CC1 C2 NC C Br C C2 OC C C C\text{O C N1CCC CC1 C2 NC C Br C C2 OC C C C}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that this compound showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
FaDu5.0Apoptosis induction
A549 (Lung Cancer)7.5Cell cycle arrest
MCF7 (Breast Cancer)6.0Caspase activation

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been a focus of research. Studies suggest that it may act as a modulator of serotonin receptors, potentially influencing mood and anxiety disorders . The structure–activity relationship (SAR) studies indicate that the bromine substituent on the pyridine ring enhances binding affinity to serotonin receptors .

Case Studies

  • Cancer Therapy : A study published in the Journal of Medicinal Chemistry explored the efficacy of various piperidine derivatives in cancer models. This compound was highlighted for its ability to induce apoptosis through caspase-dependent pathways in xenograft models .
  • Neurotransmitter Modulation : Another investigation assessed the compound's effects on serotonin receptor subtypes, revealing that it significantly increased serotonin uptake in vitro, suggesting potential applications in treating depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the 5-bromopyridin-3-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, using Pd catalysts (e.g., Pd(PPh₃)₄) and brominated pyridine precursors .
  • Step 2 : Optimize reaction temperature (typically 80–110°C) and solvent (e.g., DMF or THF) to enhance coupling efficiency. Monitor by TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Confirm purity (>95%) by NMR (¹H/¹³C) and LC-MS .

Q. How should researchers characterize the structural integrity of this compound?

  • Tools :

  • NMR Spectroscopy : Analyze ¹H (δ 1.4 ppm for tert-butyl), ¹³C (δ 155–160 ppm for carbonyl), and 2D experiments (HSQC, HMBC) to confirm piperidine-pyridine connectivity .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+ and isotopic patterns (Br signature) .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., piperidine ring conformation) .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure. Use respiratory protection in powder form .
  • Ventilation : Conduct reactions in a fume hood due to potential bromine release.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the bromopyridine group influence reactivity in downstream applications (e.g., cross-coupling or functionalization)?

  • Mechanistic Insight : The 5-bromo substituent acts as a leaving group, enabling Suzuki couplings with arylboronic acids or Buchwald-Hartwig aminations. Steric hindrance from the tert-butyl group may slow kinetics, requiring longer reaction times .
  • Case Study : Replace Br with amino groups via Pd-catalyzed amination (e.g., using NH₃ or amines) to generate bioactive intermediates .

Q. What strategies mitigate competing side reactions during functional group transformations?

  • Competing Pathways :

  • Ester Hydrolysis : Avoid aqueous bases; use anhydrous conditions for reactions involving the tert-butyl carboxylate .
  • Piperidine Ring Opening : Minimize strong acids/bases; employ mild deprotection (e.g., TFA for Boc removal) .
    • Mitigation : Monitor pH and temperature. Use protecting groups (e.g., Fmoc) for selective modifications .

Q. How can researchers assess the compound’s potential in drug discovery (e.g., target binding or pharmacokinetics)?

  • In Vitro Assays :

  • Binding Affinity : Use SPR (surface plasmon resonance) or fluorescence polarization to measure interactions with biological targets (e.g., kinases) .
  • ADME Profiling : Evaluate metabolic stability (human liver microsomes) and permeability (Caco-2 cells). The tert-butyl group may enhance lipophilicity, affecting bioavailability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., serotonin receptors). The bromopyridine may engage in halogen bonding .
  • MD Simulations : Simulate 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Contradictions and Limitations in Current Data

  • Toxicity Data : Limited ecotoxicological information (e.g., biodegradability, bioaccumulation) is available; assume precautionary handling .
  • Stereochemical Variants : Evidence for enantiomeric purity (e.g., (R)- vs. (S)-piperidine) is sparse; chiral HPLC or enzymatic resolution may be required .

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